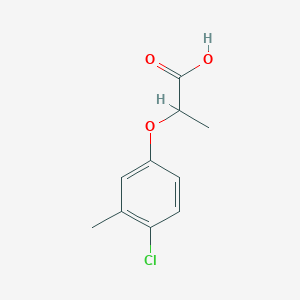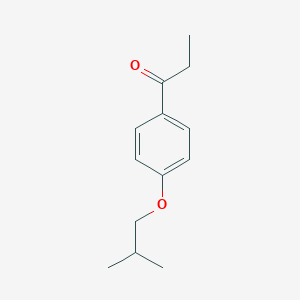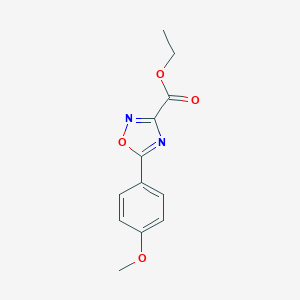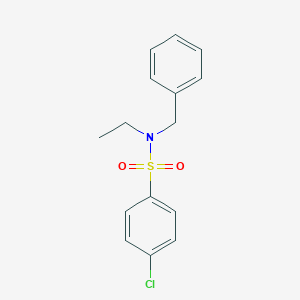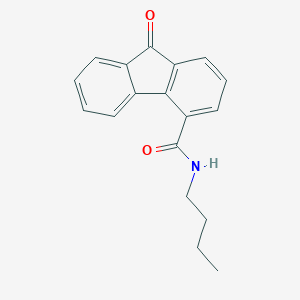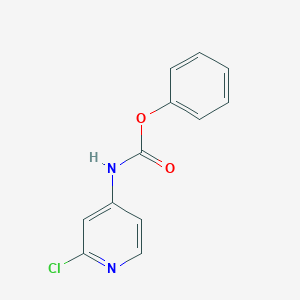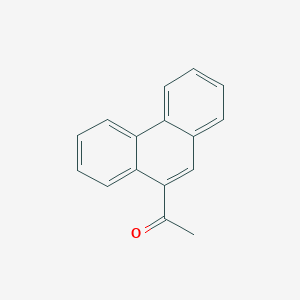
9-Acetylphenanthren
Übersicht
Beschreibung
9-Acetylphenanthrene is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an acetyl group (CH3CO) attached to the ninth position of the phenanthrene structure. 9-Acetylphenanthrene is a colorless to pale yellow crystalline solid with a melting point of approximately 73-74°C .
Wissenschaftliche Forschungsanwendungen
9-Acetylphenanthrene has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-acetylphenanthrene involves the reaction of 9-cyanophenanthrene with methyl iodide in the presence of magnesium turnings and anhydrous ether. The reaction proceeds under a nitrogen atmosphere to form the Grignard reagent, which is then treated with hydrochloric acid to yield 9-acetylphenanthrene .
Another method involves the Claisen condensation of methyl phenanthrene-9-carboxylate with ethyl acetate, followed by the scission of the resulting phenanthroylacetic ester . Additionally, 9-acetylphenanthrene can be obtained by the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride .
Industrial Production Methods
Industrial production methods for 9-acetylphenanthrene are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetylphenanthrene undergoes various types of chemical reactions, including:
Reduction: Reduction of 9-acetylphenanthrene with lithium aluminium hydride can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using bromine or other halogenating agents.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Halophenanthrene derivatives
Wirkmechanismus
The mechanism of action of 9-acetylphenanthrene involves its interaction with molecular targets such as glucocorticoid receptors. The acetyl group at the ninth position of the phenanthrene ring enhances its binding affinity to these receptors, influencing hormone-related pathways . The exact molecular pathways and targets involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylphenanthrene: Another acetylated derivative of phenanthrene with the acetyl group at the second position.
9-Acetylanthracene: An acetylated derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings in a linear arrangement.
1-Acetylpyrene: An acetylated derivative of pyrene, a polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
9-Acetylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetyl group at the ninth position of the phenanthrene ring influences its reactivity and interaction with molecular targets, distinguishing it from other acetylated derivatives .
Eigenschaften
IUPAC Name |
1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWZBYTTXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174328 | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-77-2 | |
| Record name | 9-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the different methods for synthesizing 9-acetylphenanthrene?
A1: While direct Friedel-Crafts acetylation of phenanthrene can produce 9-acetylphenanthrene, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of 9-acetylphenanthrene (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing 9-acetylphenanthrene units. [] This method allows for the controlled anti-Markovnikov addition of 9-acetylphenanthrene to poly(vinylmethylsiloxane). []
Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?
A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


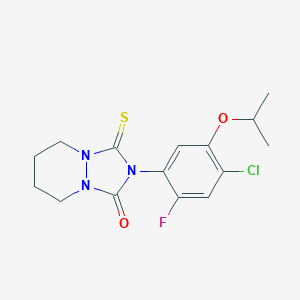
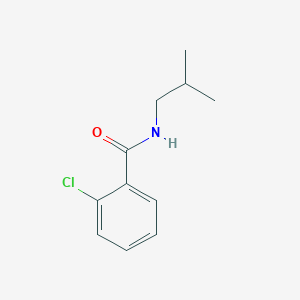
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
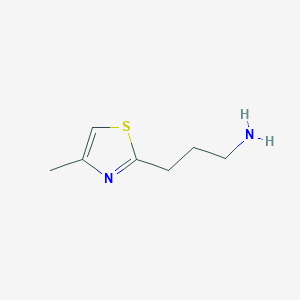
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
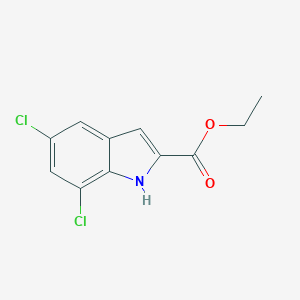
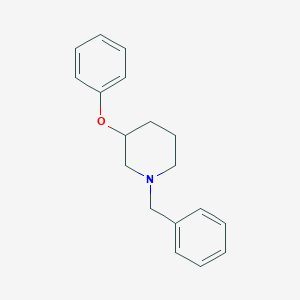
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
